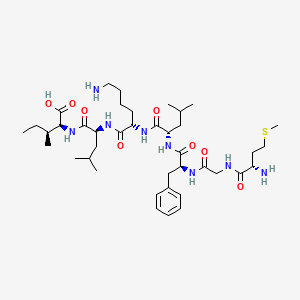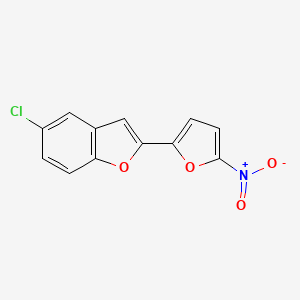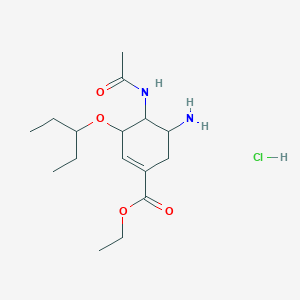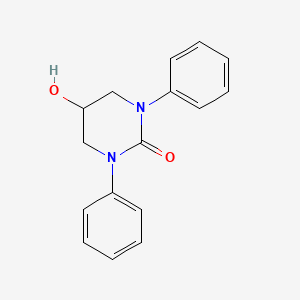![molecular formula C22H19NOS B14175829 N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-73-4](/img/structure/B14175829.png)
N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” typically involves the reaction of benzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the thioamide group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine, chlorine, or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of “N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzenecarbothioyl)benzamide: Lacks the (1R)-1-phenylethyl group, which may affect its biological activity and chemical reactivity.
N-(Benzenecarbothioyl)-N-methylbenzamide: Contains a methyl group instead of the (1R)-1-phenylethyl group, leading to differences in steric and electronic properties.
N-(Benzenecarbothioyl)-N-phenylbenzamide: Contains a phenyl group instead of the (1R)-1-phenylethyl group, which may influence its interactions with molecular targets.
Uniqueness
“N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide” is unique due to the presence of the (1R)-1-phenylethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
917876-73-4 |
|---|---|
Molekularformel |
C22H19NOS |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N-(benzenecarbonothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C22H19NOS/c1-17(18-11-5-2-6-12-18)23(21(24)19-13-7-3-8-14-19)22(25)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m1/s1 |
InChI-Schlüssel |
RJVYFKIZUWHNTP-QGZVFWFLSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)



![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)


![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)



![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
